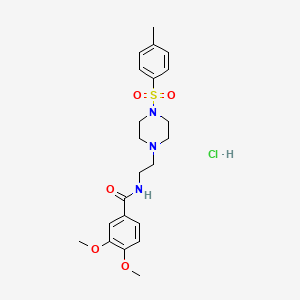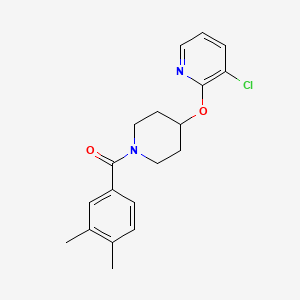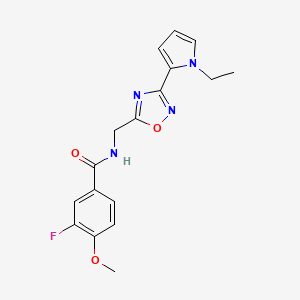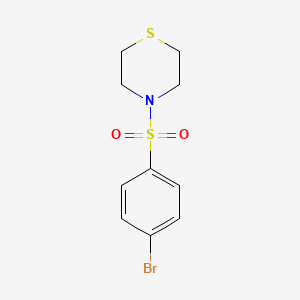
4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Binding to Sigma-2 Receptors
Research into similar compounds, like the benzamide analogues RHM-1 and RHM-2, has shown their potential in binding to sigma-2 (σ2) receptors. These compounds, including [3H]RHM-1 and [3H]RHM-2, have been radiolabeled and evaluated for their affinity towards σ2 receptors. [3H]RHM-1, in particular, exhibited a higher affinity for σ2 receptors compared to [3H]RHM-2, indicating its utility as a ligand for studying σ2 receptors in vitro. The pharmacological profile of [3H]RHM-1 aligns with known σ2 receptor ligands, highlighting its relevance in research focused on understanding σ2 receptor function and potentially targeting these receptors in various diseases, including cancer and neurological disorders (Jinbin Xu et al., 2005).
Development of PET Radiotracers
Compounds like RHM-1 have also been explored as leads for tumor diagnosis due to their high affinity at σ2 receptors. The development of hybrid structures between high-affinity σ2 receptor ligands has been aimed at creating good candidates for σ2 PET tracers. This research avenue is particularly important for advancing diagnostic tools in oncology, offering potential for more precise tumor detection and monitoring. Challenges such as interaction with P-glycoprotein (P-gp), which may limit the use of these compounds as σ2 receptor PET agents in P-gp overexpressing tumors, are being addressed to optimize their applicability (C. Abate et al., 2011).
Imaging Sigma-2 Receptor Status in Solid Tumors
The development of fluorine-18 labeled benzamide analogues for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors showcases another critical application. These compounds, through radiolabeling with fluorine-18, allow for the non-invasive imaging of σ2 receptors in tumors, offering insights into tumor biology, response to therapy, and potential for guiding treatment decisions. Biodistribution studies of these compounds have demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, making them promising tools for clinical imaging applications (Z. Tu et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: React 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride.", "Step 2: React 4-butoxybenzoyl chloride with 2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound, 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide." ] } | |
Número CAS |
851406-19-4 |
Fórmula molecular |
C23H26N2O4 |
Peso molecular |
394.471 |
Nombre IUPAC |
4-butoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H26N2O4/c1-3-4-13-29-19-8-5-16(6-9-19)22(26)24-12-11-18-14-17-7-10-20(28-2)15-21(17)25-23(18)27/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
NOHSMVXAJOQMPE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide](/img/structure/B2717628.png)
![N-(2-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2717630.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2717633.png)




![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)

![3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2717645.png)

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)
![6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2717651.png)
